1,6,7-trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,6,7-Trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes multiple methyl groups, a propyl chain, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a purine derivative, the imidazole ring can be introduced through a condensation reaction with an aldehyde or ketone.
Introduction of Substituents: The methyl, propyl, and tolyl groups are introduced through alkylation reactions. These reactions often require strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nitrogen atoms, followed by the addition of alkyl halides.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, often under reflux conditions, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, reactions are often carried out in controlled environments using batch or continuous flow reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Scalability: The process is scaled up from laboratory to industrial scale, ensuring that the synthesis is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1,6,7-Trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert double bonds or carbonyl groups into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, hydrogen peroxide (H₂O₂)
Reducing Agents: H₂/Pd-C, sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,6,7-Trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies often focus on its interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic effects. Research includes its use as a lead compound in drug discovery, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor activity, which can alter cellular signaling pathways.
DNA/RNA Binding: Interacting with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,6,7-Trimethyl-3-propyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a phenyl group instead of a tolyl group.
1,6,7-Trimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
1,6,7-Trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the meta-tolyl group, in particular, may confer distinct steric and electronic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4,7,8-trimethyl-6-(3-methylphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-6-10-23-18(26)16-17(22(5)20(23)27)21-19-24(13(3)14(4)25(16)19)15-9-7-8-12(2)11-15/h7-9,11H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENJBTPADGCAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC(=C4)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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